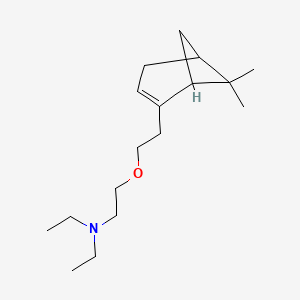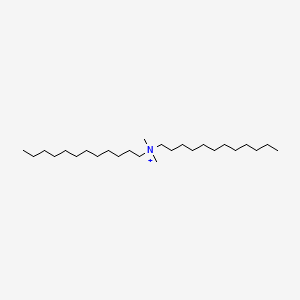
2-Ethyl-2-hydroxybutyric acid
Vue d'ensemble
Description
2-Ethyl-2-hydroxybutyric acid is a hydroxy fatty acid with the molecular formula C6H12O3. It is known for its white crystalline powder or needle-like appearance . This compound is used in various scientific applications, including as an internal standard in gas chromatography and as a ligand in studying electron transfer reactions .
Mécanisme D'action
Target of Action
2-Ethyl-2-hydroxybutyric acid, also known as 2-Ethyl-2-hydroxybutanoic acid, is a hydroxy fatty acid It has been found to have a role in the respiratory system .
Mode of Action
It has been used as a ligand to study the effect of anionic and cationic surfactants on the kinetics of electron transfer reaction from organic sulfides .
Biochemical Pathways
It’s worth noting that 2-hydroxybutyric acid, a similar compound, is produced in mammalian tissues that catabolize l-threonine or synthesize glutathione . This suggests that this compound might be involved in similar metabolic pathways.
Pharmacokinetics
It’s known that this compound is a hydroxy fatty acid , which suggests it may have similar pharmacokinetic properties to other hydroxy fatty acids.
Result of Action
One study found that 2-hydroxybutyric acid, a similar compound, can inhibit the accumulation of triglycerides induced by oleic acid . This suggests that this compound might have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, one study found that this compound was positively correlated with the levels of IL-2 and lactic acid . This suggests that the presence of these substances could potentially influence the action of this compound.
Analyse Biochimique
Biochemical Properties
2-Ethyl-2-hydroxybutyric acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it forms complexes with technetium-99m (99mTc), which is used in medical imaging . Additionally, this compound is used as an internal standard during the quantification of medium-chain-length bacterial poly(3-hydroxyalkanoate) by gas chromatography . The interactions of this compound with these biomolecules are crucial for its function in biochemical assays and medical applications.
Cellular Effects
This compound influences various cellular processes. It has been identified as a metabolite biomarker in several diseases, including insulin resistance and type 2 diabetes . The compound’s effects on cells include increased lipid oxidation and oxidative stress, which are linked to its role in metabolic disorders . These cellular effects highlight the importance of this compound in understanding disease mechanisms and developing therapeutic strategies.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. It acts as a ligand in electron transfer reactions, influencing the kinetics of these processes . The compound’s ability to form complexes with metals, such as technetium-99m, further underscores its role in biochemical assays and medical imaging . These interactions at the molecular level are essential for the compound’s function and applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its hydrophobic nature and insolubility in water can affect its long-term stability and degradation . Studies have shown that this compound can maintain its activity over extended periods, making it suitable for use in various biochemical assays and medical applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as improved metabolic function and reduced oxidative stress . At higher doses, it may cause toxic or adverse effects, including increased oxidative stress and lipid peroxidation . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a metabolite of di(2-ethylhexyl)phthalate (DEHP), a commonly used plasticizer . The compound’s metabolism involves interactions with various enzymes and cofactors, influencing metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for elucidating the compound’s role in biochemical processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its hydrophobic nature. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions are essential for its localization and accumulation within specific tissues, affecting its activity and function.
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its effects. The compound’s hydrophobic nature and interactions with targeting signals and post-translational modifications direct it to specific organelles . These subcellular localizations are crucial for its activity and function in various biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Ethyl-2-hydroxybutyric acid can be synthesized through the reduction of 99mTcO4- in the presence of excess ligand . This method yields high purity and stability in vitro .
Industrial Production Methods: Industrial production methods for this compound typically involve the use of acetone cyanohydrin in aqueous solutions, where the compound is formed through a series of reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-2-hydroxybutyric acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
2-Ethyl-2-hydroxybutyric acid is widely used in scientific research due to its versatility:
Comparaison Avec Des Composés Similaires
- 2-Hydroxyisobutyric acid
- 2-Ethylbutyric acid
- Butyric acid
Comparison: 2-Ethyl-2-hydroxybutyric acid is unique due to its specific structure, which allows it to form stable complexes with 99mTc and act as a versatile ligand in various chemical reactions . Compared to similar compounds, it has distinct applications in both scientific research and industrial processes .
Propriétés
IUPAC Name |
2-ethyl-2-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-6(9,4-2)5(7)8/h9H,3-4H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVSANCQXSSLPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189914 | |
| Record name | 2-Ethyl-2-hydroxybutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Ethyl-2-Hydroxybutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001975 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
26 mg/mL at 18 °C | |
| Record name | 2-Ethyl-2-Hydroxybutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001975 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3639-21-2 | |
| Record name | 2-Ethyl-2-hydroxybutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3639-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-2-hydroxybutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003639212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-2-hydroxybutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-2-hydroxybutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.789 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Ethyl-2-Hydroxybutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001975 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Propyl-3,4,4a,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B1216825.png)







